molecular formula C23H15ClFN5O2 B2773115 N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 931963-39-2

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2773115
CAS RN: 931963-39-2
M. Wt: 447.85
InChI Key: MNQLPHUGFHQYLL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H15ClFN5O2 and its molecular weight is 447.85. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound has shown promise as an antitumor agent. Specifically, one of its derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (termed “compound 6”), has demonstrated efficacy in tumor cells experiencing glucose starvation. Glucose levels within solid tumors are typically lower than in normal surrounding tissue, and tumor cells adapt by reprogramming their metabolism. Compound 6 selectively targets glucose-starved tumor cells, inhibiting mitochondrial membrane potential and potentially offering a novel therapeutic strategy for treating glucose-starved tumors .

Selectivity Between Cancer Cells and Normal Cells

Data obtained from studies indicate that the compound derivatives exhibit good selectivity between cancer cells and normal cells, with IC50 values greater than 30 μM. This selectivity is crucial for developing effective cancer therapies while minimizing harm to healthy tissues .

Medicinal Chemistry and Mechanistic Insights

Understanding the compound’s mechanism of action is essential. It interacts with cellular pathways, including the mechanistic target of rapamycin (mTOR), which plays a role in cell growth and survival. Further research is needed to uncover the precise molecular mechanisms underlying its antitumor effects .

Synthesis and Optimization

Efforts to optimize the synthesis of this compound and its derivatives are ongoing. Researchers explore modifications to enhance potency, selectivity, and pharmacokinetic properties. These endeavors aim to improve the compound’s overall efficacy and safety profile .

Potential Antioxidant Activity

While not explicitly studied for antioxidant properties, the compound’s structural features suggest that it may possess antioxidant activity. Investigating its ability to scavenge free radicals and protect against oxidative stress could be a valuable avenue for future research .

Preclinical and Clinical Studies

Preclinical studies using animal models and in vitro assays are essential to validate the compound’s efficacy and safety. If successful, clinical trials can evaluate its performance in human patients, potentially leading to a new therapeutic option for cancer treatment.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN5O2/c24-15-5-6-18-17(10-15)22(26-11-13-4-7-19-20(8-13)32-12-31-19)27-23-21(28-29-30(18)23)14-2-1-3-16(25)9-14/h1-10H,11-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQLPHUGFHQYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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